molecular formula C18H13FN4OS B3130284 4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 341968-31-8

4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B3130284
CAS No.: 341968-31-8
M. Wt: 352.4 g/mol
InChI Key: FWBCSIIJPFQLEL-UHFFFAOYSA-N
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Description

4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Preparation Methods

The synthesis of 4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters.

    Introduction of the phenyl group: This step often involves the use of phenylhydrazine or its derivatives.

    Substitution reactions: The fluorophenoxy and methylsulfanyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors and thiols.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrazolo[3,4-d]pyrimidine core.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: This compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has shown promise as a potential therapeutic agent for the treatment of cancer, inflammation, and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation. Molecular docking studies have shown that this compound can bind to the active sites of these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

4-(4-fluorophenoxy)-6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds in the pyrazolo[3,4-d]pyrimidine family, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-(4-fluorophenoxy)-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c1-25-18-21-16-15(11-20-23(16)13-5-3-2-4-6-13)17(22-18)24-14-9-7-12(19)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBCSIIJPFQLEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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